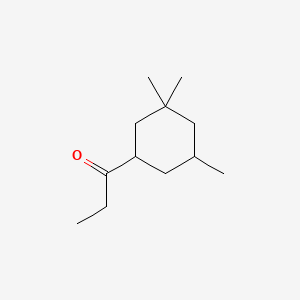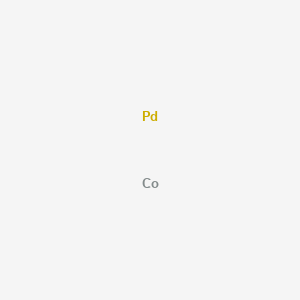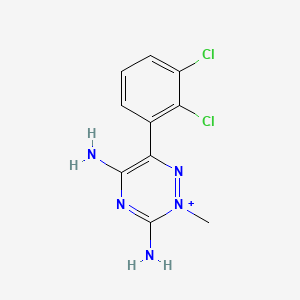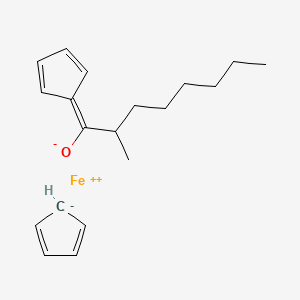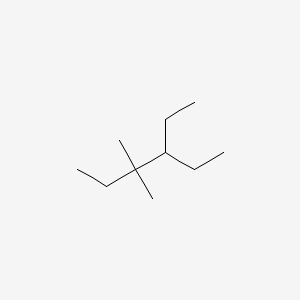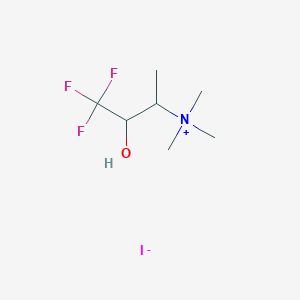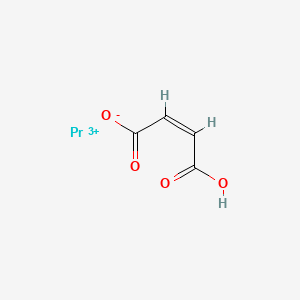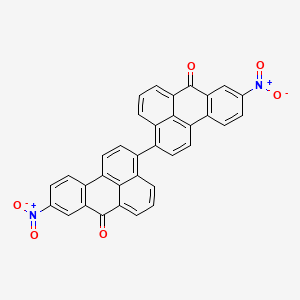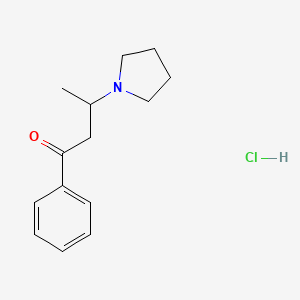
1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a phenyl group attached to a pyrrolidine ring, which is further connected to a butanone structure. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
The synthesis of 1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Butanone Structure: The butanone structure is formed by reacting the intermediate with a suitable ketone precursor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies on its binding affinity and selectivity for different targets are necessary to fully understand its effects.
Comparación Con Compuestos Similares
1-Phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride can be compared with other pyrrolidine derivatives, such as:
1-Phenyl-3-pyrrolidin-1-ylpropan-1-one: Similar structure but with a shorter carbon chain.
1-Phenyl-2-pyrrolidin-1-ylethan-1-one: Similar structure but with an even shorter carbon chain.
1-Phenyl-3-pyrrolidin-1-ylpentan-1-one: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
5409-56-3 |
|---|---|
Fórmula molecular |
C14H20ClNO |
Peso molecular |
253.77 g/mol |
Nombre IUPAC |
1-phenyl-3-pyrrolidin-1-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-12(15-9-5-6-10-15)11-14(16)13-7-3-2-4-8-13;/h2-4,7-8,12H,5-6,9-11H2,1H3;1H |
Clave InChI |
LRTFVJVEKNWQSP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=CC=C1)N2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



